molecular formula C11H13NO2 B162933 5-Methoxytryptophol CAS No. 712-09-4

5-Methoxytryptophol

Cat. No. B162933
Key on ui cas rn: 712-09-4
M. Wt: 191.23 g/mol
InChI Key: QLWKTGDEPLRFAT-UHFFFAOYSA-N
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Patent
US05703070

Procedure details

A mixture of 10 g of the product obtained in Stage 1 (0.0523 mol), 16.5 g of triphenylphosphine (0.0628 mol), 17.3 g of carbon tetrabromide (0.0628 mol) and 200 ml of acetonitrile is left stirring for 2 hours. The solvent is then evaporated under vacuum and the product purified by chromatography on a silica column, Merck 70-230 mesh, using dichloromethane as eluent.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[CH2:12][CH2:13]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Br)(Br)(Br)[Br:35]>C(#N)C>[Br:35][CH2:13][CH2:12][C:6]1[C:5]2[C:9](=[CH:10][CH:11]=[C:3]([O:2][CH3:1])[CH:4]=2)[NH:8][CH:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C2C(=CNC2=CC1)CCO
Name
Quantity
16.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
17.3 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
is left
CUSTOM
Type
CUSTOM
Details
The solvent is then evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the product purified by chromatography on a silica column, Merck 70-230 mesh

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrCCC1=CNC2=CC=C(C=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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